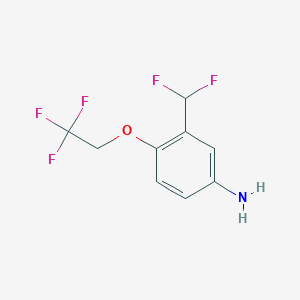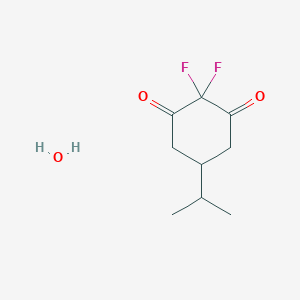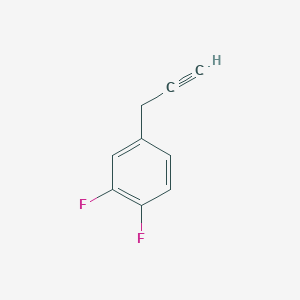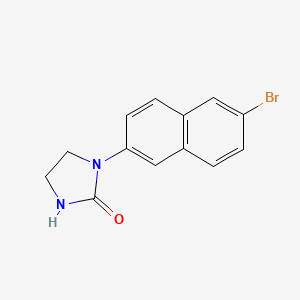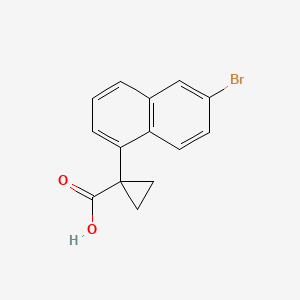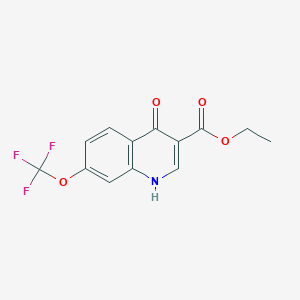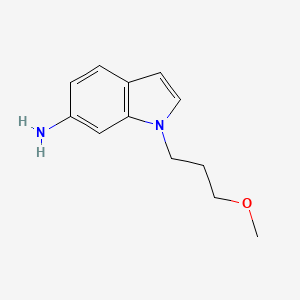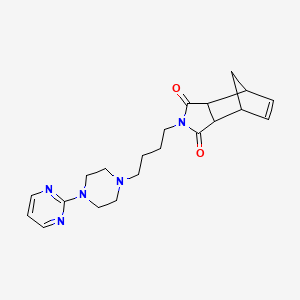
2-Ethylnonanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonanoyl chloride, 2-ethyl-, also known as 2-ethyl-nonanoyl chloride, is an organic compound with the molecular formula C11H21ClO. It is a derivative of nonanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Nonanoyl chloride, 2-ethyl-, can be synthesized through the reaction of 2-ethyl-nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent, resulting in the formation of nonanoyl chloride, 2-ethyl-, along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of nonanoyl chloride, 2-ethyl-, involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor, where 2-ethyl-nonanoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
Nonanoyl chloride, 2-ethyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, nonanoyl chloride, 2-ethyl-, hydrolyzes to form 2-ethyl-nonanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with nonanoyl chloride, 2-ethyl-, under mild conditions to form amides.
Alcohols: React with nonanoyl chloride, 2-ethyl-, in the presence of a base such as pyridine to form esters.
Water: Hydrolyzes nonanoyl chloride, 2-ethyl-, to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Ethyl-nonanoic Acid: Formed from hydrolysis.
科学的研究の応用
Nonanoyl chloride, 2-ethyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of polymers to enhance their properties.
Biochemistry: Utilized in the synthesis of acylated compounds for biochemical studies.
Medicinal Chemistry: Involved in the development of novel drug candidates through the formation of amide and ester linkages.
作用機序
The mechanism of action of nonanoyl chloride, 2-ethyl-, primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, the formation of amide bonds can influence the biological activity of drug candidates by modifying their interaction with target proteins .
類似化合物との比較
Nonanoyl chloride, 2-ethyl-, can be compared with other acyl chlorides such as:
Octanoyl Chloride: Similar in structure but with a shorter carbon chain.
Decanoyl Chloride: Similar in structure but with a longer carbon chain.
Lauroyl Chloride: Contains a longer carbon chain and is used in similar applications.
Palmitoyl Chloride: Has an even longer carbon chain and is used in the synthesis of surfactants and detergents.
Uniqueness
Nonanoyl chloride, 2-ethyl-, is unique due to the presence of the 2-ethyl substituent, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in reactivity with nucleophiles.
特性
CAS番号 |
88663-38-1 |
|---|---|
分子式 |
C11H21ClO |
分子量 |
204.73 g/mol |
IUPAC名 |
2-ethylnonanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3 |
InChIキー |
TYODXJZPZUTDPH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
